molecular formula C15H21BClNO3 B1472679 3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1610372-97-8

3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1472679
CAS No.: 1610372-97-8
M. Wt: 309.6 g/mol
InChI Key: QFUBBJAMLAVMIF-UHFFFAOYSA-N
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Description

Structural Analysis and Nomenclature

The molecular structure of this compound represents a sophisticated example of modern organoboron chemistry, incorporating multiple functional groups that collectively define its reactivity profile and synthetic utility. The compound possesses the molecular formula C₁₅H₂₁BClNO₃ with a molecular weight of 309.60 grams per mole, as documented in chemical databases. The systematic nomenclature reflects the presence of three distinct structural domains: the chlorinated aromatic ring system, the dimethylamide functionality, and the tetramethyl-1,3,2-dioxaborolane moiety.

The benzamide core structure provides the foundational framework for this compound, derived from the simplest amide derivative of benzoic acid. The benzamide functionality serves as a versatile scaffold in pharmaceutical chemistry, with numerous substituted benzamides finding commercial applications across diverse therapeutic areas including analgesics, antidepressants, antiemetics, and antipsychotics. The incorporation of the N,N-dimethyl substitution pattern on the amide nitrogen introduces steric and electronic effects that influence both the compound's reactivity and potential biological activity.

The chlorine substitution at the 3-position of the benzene ring introduces significant electronic effects through its electron-withdrawing properties. This halogen substituent creates an asymmetric electronic environment within the aromatic system, potentially affecting the compound's participation in electrophilic aromatic substitution reactions and influencing the electron density distribution across the molecular framework. The positioning of the chlorine atom meta to the amide functionality creates specific electronic and steric considerations that distinguish this compound from other halogenated benzamide derivatives.

The tetramethyl-1,3,2-dioxaborolane group represents the most structurally complex and chemically significant portion of the molecule. This boronic ester functionality consists of a five-membered ring incorporating two oxygen atoms and one boron atom, with four methyl groups providing steric protection and stability. The dioxaborolane ring system exhibits remarkable stability under ambient conditions while maintaining the reactivity necessary for participation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction.

Property Value Reference
Molecular Formula C₁₅H₂₁BClNO₃
Molecular Weight 309.60 g/mol
CAS Registry Number 1610372-97-8
IUPAC Name 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The three-dimensional molecular geometry of this compound reflects the hybridization states of its constituent atoms and the steric interactions between different functional groups. The boron atom within the dioxaborolane ring adopts a trigonal planar geometry, characteristic of trivalent boron compounds. This geometry facilitates the compound's participation in transmetalation reactions, where the boron center can coordinate with palladium catalysts to enable carbon-carbon bond formation.

Historical Context of Boronic Ester-Containing Benzamides

The development of boronic ester-containing benzamides represents a convergence of two historically significant areas of organic chemistry: the synthesis and application of benzamide derivatives and the evolution of organoboron chemistry. The historical progression of these fields provides essential context for understanding the significance of compounds like this compound in contemporary synthetic methodology.

The foundation of organoboron chemistry can be traced to the pioneering work of Frankland in 1860, who performed the first preparation and isolation of a boronic acid through the treatment of triethylborate with diethylzinc to obtain triethylborane, followed by slow oxidation in air to form ethylboronic acid. This groundbreaking work established the fundamental principles for synthesizing organoboron compounds, though the inherent instability and air sensitivity of early borane derivatives limited their practical applications.

The evolution of boronic acid chemistry gained significant momentum throughout the twentieth century as researchers developed more stable and synthetically useful derivatives. The introduction of boronic esters, particularly pinacol boronates containing the tetramethyl-1,3,2-dioxaborolane framework, represented a crucial advancement in the field. These cyclic boronic esters provided enhanced stability compared to free boronic acids while maintaining the essential reactivity required for synthetic transformations.

The historical development of benzamide chemistry proceeded along a parallel trajectory, driven primarily by medicinal chemistry applications. Benzamide derivatives demonstrated remarkable pharmaceutical potential, leading to the development of numerous commercial drugs spanning multiple therapeutic categories. The structural versatility of the benzamide scaffold enabled chemists to fine-tune molecular properties through strategic substitution patterns, creating compounds with optimized pharmacological profiles.

The convergence of boronic ester chemistry and benzamide synthesis gained particular significance following the development of palladium-catalyzed cross-coupling reactions. The Suzuki reaction, first published by Akira Suzuki and Norio Miyaura in 1981, revolutionized the field by enabling efficient carbon-carbon bond formation between organoboron compounds and organic halides. This methodology provided a practical pathway for incorporating boronic ester functionalities into complex molecular frameworks, including benzamide derivatives.

The specific development of compounds like this compound reflects the modern synthetic chemist's ability to combine multiple functional groups strategically within a single molecular framework. The tetramethyl-1,3,2-dioxaborolane moiety serves as a protected form of boronic acid functionality that can be readily activated under appropriate reaction conditions while remaining stable during synthesis and storage.

Historical perspectives on boronic acid derivatives reveal their initially limited applications due to stability concerns and synthetic accessibility challenges. However, the development of more robust boronic ester protecting groups, particularly the pinacol ester system, transformed these compounds into valuable synthetic intermediates. The number of publications focused on boronic acid derivatives increased dramatically beginning in the 1980s, coinciding with the development of reliable cross-coupling methodologies.

Significance in Modern Organoboron Chemistry

The significance of this compound in modern organoboron chemistry extends far beyond its individual molecular properties, encompassing its role as a representative example of how contemporary synthetic methodology enables the construction of sophisticated multifunctional molecules. This compound exemplifies several key trends and capabilities that define current approaches to organoboron synthesis and application.

In the context of modern cross-coupling chemistry, compounds containing the tetramethyl-1,3,2-dioxaborolane functionality serve as crucial building blocks for constructing complex molecular architectures. The Suzuki-Miyaura coupling reaction has emerged as one of the most important methodologies for carbon-carbon bond formation, enabling chemists to combine diverse molecular fragments with high efficiency and selectivity. The boronic ester functionality in this compound positions this compound as an ideal substrate for such transformations.

The mechanistic understanding of Suzuki coupling reveals why boronic esters like this compound are so valuable in synthetic chemistry. The catalytic cycle involves oxidative addition of palladium to an organic halide, followed by transmetalation with the boron-ate complex formed by reaction of the boronic ester with base, and finally reductive elimination to form the desired carbon-carbon bond. The tetramethyl-1,3,2-dioxaborolane group provides optimal stability and reactivity for this process, as the steric bulk of the methyl groups protects the boron center while the cyclic structure enhances the compound's shelf stability.

Contemporary organoboron chemistry has expanded beyond traditional cross-coupling applications to encompass diverse areas including medicinal chemistry, where boronic acid and ester derivatives have shown remarkable potential as pharmaceutical agents. The unique Lewis acidity of boron enables these compounds to interact selectively with biological targets, particularly enzymes containing active site diols or other nucleophilic functionalities. The low toxicity profile of boronic acid derivatives and their tendency to be excreted unmetabolized through the kidneys make them attractive candidates for drug development.

The structural complexity of this compound reflects modern synthetic chemistry's capability to incorporate multiple functional groups strategically within a single molecular framework. The presence of both electron-withdrawing (chlorine) and electron-donating (dimethylamino) substituents on the benzene ring creates a unique electronic environment that can be exploited for selective reactivity. This electronic tuning capability represents a sophisticated approach to molecular design that enables chemists to optimize compounds for specific applications.

The synthetic accessibility of this compound demonstrates the maturation of organoboron chemistry from a specialized research area to a broadly applicable synthetic methodology. Modern synthetic protocols enable the efficient preparation of complex boronic ester derivatives through well-established procedures, including palladium-catalyzed borylation reactions that can introduce the dioxaborolane functionality directly into aromatic substrates. These developments have made sophisticated organoboron compounds readily accessible to synthetic chemists across diverse research areas.

Application Area Significance Reference
Cross-Coupling Reactions Essential building block for Suzuki-Miyaura coupling
Medicinal Chemistry Potential for selective biological interactions
Materials Science Component for advanced polymer synthesis
Fluorescent Materials Precursor for organic light-emitting diodes

The environmental considerations associated with organoboron chemistry further enhance the significance of compounds like this compound in modern synthetic practice. Boronic acids and their derivatives generally exhibit low environmental toxicity compared to alternative organometallic reagents, making them attractive choices for sustainable synthetic methodologies. The boron-containing byproducts of cross-coupling reactions are typically benign and can often be easily separated from desired products.

The continuing evolution of organoboron chemistry suggests that compounds like this compound will maintain their significance as synthetic chemistry advances toward increasingly sophisticated molecular targets. The ability to combine boronic ester reactivity with diverse functional group compatibility positions these compounds at the forefront of modern synthetic methodology, enabling access to complex molecular architectures that would be challenging to construct through alternative approaches.

Properties

IUPAC Name

3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUBBJAMLAVMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610372-97-8
Record name 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Biological Activity

3-Chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1610372-97-8) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings. The compound's structure includes a chloro group and a dioxaborolane moiety, which may influence its pharmacological properties.

  • Molecular Formula: C15H21BClNO3
  • Molecular Weight: 309.60 g/mol
  • Purity: ≥ 95%
  • IUPAC Name: 3-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

  • Case Study 1: A study assessed the growth inhibition of cancer cells using derivatives of benzamide. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest:

  • Microtubule Stabilization: Similar compounds have been shown to stabilize microtubules and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Research Findings

StudyFindings
Demonstrated significant growth inhibition in tumorigenic murine liver cell lines at concentrations as low as 10 µM.
Identified potential as a microtubule-stabilizing agent with implications for neuroparasitic infections.

Synthesis and Derivatives

The synthesis of this compound involves coupling reactions that utilize boronic acids and other reagents to achieve the final product. The incorporation of the dioxaborolane structure is critical for enhancing the compound's solubility and biological activity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is C15H21BClNO3C_{15}H_{21}BClNO_3, with a molecular weight of 309.60 g/mol. The compound features a chloro group and a dioxaborolane moiety, which contribute to its chemical reactivity and potential applications in various chemical processes.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in this compound may enhance its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Research has shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Drug Delivery Systems
The ability of this compound to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its structural characteristics allow for modifications that can enhance solubility and bioavailability, crucial factors in the efficacy of therapeutic agents.

Organic Synthesis

Reagent in Cross-Coupling Reactions
The presence of the boron atom makes this compound useful as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound's reactivity can be harnessed to create new materials or pharmaceuticals through efficient synthetic routes.

Building Block for Functional Materials
Due to its unique functional groups, this compound serves as a building block for synthesizing advanced materials. It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electrical conductivity.

Material Science

Development of Sensors
Research indicates that boron-containing compounds can be utilized in the development of sensors for detecting various analytes. The electronic properties of the dioxaborolane moiety may allow for the design of sensitive detection systems for environmental monitoring or biomedical applications.

Nanocomposites
Incorporating this compound into nanocomposites can lead to materials with improved mechanical and thermal properties. The interaction between the organic components and inorganic nanoparticles can result in synergistic effects that enhance overall material performance.

Comparison with Similar Compounds

Halogen Substitution: Chloro vs. Fluoro

  • 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1351502-31-2) Key Difference: Chloro substituent replaced with fluoro. For instance, fluorine may enhance oxidative stability but reduce nucleophilicity of the boronate ester compared to chlorine.

Positional Isomerism of Boronate Ester

  • N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS: 1409999-52-5)
    • Key Difference : Boronate ester at the benzene ring’s 2-position instead of 4-position.
    • Impact : The ortho-substituted boronate may introduce steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions. Additionally, the altered conjugation could affect electronic properties relevant to drug-target interactions.

Amide Group Variations

  • N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • Key Difference : Dimethylamide replaced with propargylamide.
    • Impact : The propargyl group introduces alkyne functionality, enabling click chemistry applications. However, the absence of dimethyl substitution reduces solubility in polar solvents.

Kinase Inhibitor Intermediates

  • The target compound’s derivative in (Compound 39 ) was used to synthesize pyrrolopyridine-based kinase inhibitors. Its dimethylamide group likely improves membrane permeability compared to polar amides .
  • In contrast, N-ethyl-2,6-dimethoxy-4-(5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)benzamide () incorporates a bulkier benzimidazole-pyrazole system, which may enhance target affinity but complicate synthesis .

Cross-Coupling Reactivity

  • The tetramethyl dioxaborolane group in the target compound facilitates efficient coupling with aryl halides, as demonstrated in ’s discussion of Suzuki-Miyaura reactions . Comparatively, N-(3-chlorophenethyl)-4-nitrobenzamide () lacks a boronate ester, limiting its utility in modular synthetic routes .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Key Applications Reference
3-Chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₂BClNO₃ Cl (3), B(OR)₂ (4), NMe₂ (amide) Kinase inhibitor intermediates
3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₂BFNO₃ F (3), B(OR)₂ (4), NMe₂ (amide) Cross-coupling reactions
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide C₁₇H₂₅BClNO₃ Cl (4), B(OR)₂ (2), CONH(CMe₂) Sterically hindered couplings
N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₁BNO₃ B(OR)₂ (3), CONH(propargyl) Click chemistry applications

Preparation Methods

Nickel-Catalyzed Borylation Using (2,2,2-Trifluoroethoxy)trimethylsilane

Parameter Details
Catalyst Dichlorobis(trimethylphosphine)nickel (1.4 mg, 0.005 mmol)
Substrates 4-chlorobenzamide (77.4 mg, 0.5 mmol), cesium fluoride (152 mg, 1.0 mmol), boron reagent (180 mg, 0.55 mmol)
Boron Reagent 4,4,5,5,4',4',5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolanyl)
Additive Trimethyl(2,2,2-trifluoroethoxy)silane (180 mg, 1.05 mmol)
Solvent 1,4-dioxane (0.5 mL)
Conditions 100 °C, 12 hours, inert atmosphere (argon), sealed tube
Work-up Quenched with saturated ammonium chloride solution, extracted with ethyl acetate
Purification Silica gel column chromatography (hexane:chloroform:ethyl acetate gradient)
Yield 75% (92 mg, white solid)

Notes: The reaction proceeds under an inert atmosphere to prevent catalyst deactivation. Cesium fluoride acts as a base to facilitate the borylation. The use of (2,2,2-trifluoroethoxy)trimethylsilane is crucial for activating the boron reagent. The relatively high yield (75%) and mild conditions make this method attractive for laboratory synthesis.

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

Parameter Details
Catalyst Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·DCM) (408 mg, 0.5 mmol)
Substrates 2-70 (1.0 g, 5 mmol), bis(pinacolato)diboron ((PinB)2) (2.28 g, 9 mmol), potassium acetate (980 mg, 10 mmol)
Solvent 1,4-dioxane (5 mL)
Conditions 95 °C, overnight, nitrogen atmosphere
Work-up Filtration, concentration, silica gel chromatography (DCM/MeOH gradient)
Yield 79% (975 mg, yellow solid)

Notes: This method uses a well-known palladium catalyst system for Suzuki-Miyaura type borylation. Potassium acetate serves as the base. The reaction is carried out under nitrogen to avoid oxidation of the catalyst. The yield is slightly higher than the nickel-catalyzed method, and the process is suitable for larger scale synthesis.

Amide Formation Step (Precursor Preparation)

Parameter Details
Reagents 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.746 mmol), EDCI (214 mg, 1.12 mmol), HOBt (151 mg), triethylamine
Solvent Dichloromethane
Conditions 20 °C, 3 hours
Work-up Standard aqueous work-up and purification
Yield 45%

Notes: This step involves coupling the boronic acid derivative with dimethylamine to form the N,N-dimethylbenzamide. EDCI and HOBt are used as coupling agents to activate the carboxylic acid. The moderate yield reflects the sensitivity of the boronate ester under coupling conditions.

Comparative Summary Table of Preparation Methods

Method Catalyst Base/Additive Solvent Temperature Time Yield Notes
Nickel-catalyzed borylation Dichlorobis(trimethylphosphine)nickel Cesium fluoride, (2,2,2-trifluoroethoxy)trimethylsilane 1,4-dioxane 100 °C 12 h 75% Inert atmosphere, sealed tube
Palladium-catalyzed borylation Pd(dppf)Cl2·DCM Potassium acetate 1,4-dioxane 95 °C Overnight 79% Nitrogen atmosphere
Amide coupling (precursor step) None (EDCI/HOBt coupling) Triethylamine Dichloromethane 20 °C 3 h 45% Sensitive to boronate ester

Research Findings and Considerations

  • Catalyst Choice: Both nickel and palladium catalysts are effective for the borylation step. Palladium catalysts tend to give slightly higher yields and have broader literature precedence in Suzuki-type reactions, but nickel catalysts offer cost advantages.

  • Base and Additives: Cesium fluoride and potassium acetate are commonly used bases. The presence of (2,2,2-trifluoroethoxy)trimethylsilane in the nickel-catalyzed method enhances the borylation efficiency by activating the boron reagent.

  • Reaction Atmosphere: Inert atmospheres (argon or nitrogen) are essential to prevent catalyst deactivation and side reactions.

  • Purification: Silica gel chromatography with solvent gradients tailored to the polarity of the product is standard for isolating the pure compound.

  • Yield and Scalability: Yields range from moderate to good (45–79%), with palladium-catalyzed borylation showing the highest yield. The methods are scalable with appropriate optimization.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves two key steps:

Boronic Ester Formation : Reacting 3-chloro-4-bromo-N,N-dimethylbenzamide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. This Miyaura borylation proceeds via oxidative addition and transmetallation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield optimization requires strict control of temperature (80–100°C) and reaction time (12–24 hr) .

Key Validation : Confirm boronic ester incorporation via 11B^{11}\text{B} NMR (δ ~30 ppm) and IR (B-O stretch ~1350 cm1^{-1}) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, critical for verifying the dioxaborolane geometry and substituent positions .
  • Multinuclear NMR :
    • 1H^{1}\text{H} NMR: Methyl groups on dimethylamide (δ 2.8–3.2 ppm) and tetramethyl dioxaborolane (δ 1.2–1.4 ppm).
    • 13C^{13}\text{C} NMR: Carbonyl resonance (δ ~165 ppm) and aromatic carbons (δ 120–140 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

Advanced: How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or PEPPSI-type catalysts for coupling efficiency with aryl halides. Use ligand additives (e.g., SPhos) to suppress protodeborylation .
  • Solvent/Base Optimization : Evaluate DMF, THF, or dioxane with K₂CO₃, Cs₂CO₃, or NaOtBu. Polar aprotic solvents enhance stability of boronic esters .
  • Kinetic Monitoring : Track reaction progress via HPLC or GC-MS to identify side products (e.g., homocoupling) and adjust stoichiometry .

Data Contradiction Example : Low yields may arise from residual moisture; employ molecular sieves or rigorous solvent drying .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Dynamic NMR for Rotamers : If dimethylamide rotation causes split 1H^{1}\text{H} signals, acquire spectra at elevated temperatures (e.g., 60°C) to coalesce peaks .
  • DFT Calculations : Compare computed 13C^{13}\text{C} chemical shifts (Gaussian/B3LYP) with experimental data to validate ambiguous assignments .
  • Crystallographic Validation : Resolve discrepancies (e.g., unexpected NOEs in NOESY) by obtaining a crystal structure .

Basic: What are the pharmacological applications of this compound in medicinal chemistry?

Methodological Answer:

  • Protease Inhibition : Screen against serine hydrolases (e.g., FAAH) via fluorometric assays; boronic esters act as electrophilic warheads .
  • Anticancer Profiling : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with non-boron analogs .
  • ADME Studies : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize lead optimization .

Advanced: What strategies improve the solubility and stability of this compound in aqueous media?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility while retaining boronic ester integrity .
  • Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to reduce aggregation in PBS buffer .
  • pH Adjustment : Stabilize the dioxaborolane moiety by maintaining pH 7–8; avoid strongly acidic conditions to prevent hydrolysis .

Advanced: How to address low yields in Suzuki-Miyaura couplings with sterically hindered partners?

Methodological Answer:

  • Microwave-Assisted Synthesis : Apply controlled heating (120°C, 30 min) to overcome kinetic barriers in bulky aryl halide couplings .
  • Pre-activation of Boronic Ester : Treat with CsF or KHF₂ to generate more reactive trifluoroborate intermediates .
  • Statistical Design of Experiments (DoE) : Use factorial designs to optimize catalyst loading, solvent ratio, and temperature simultaneously .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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